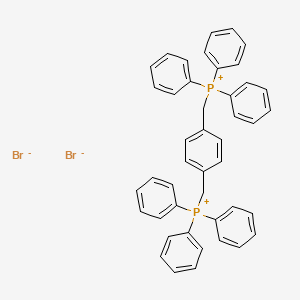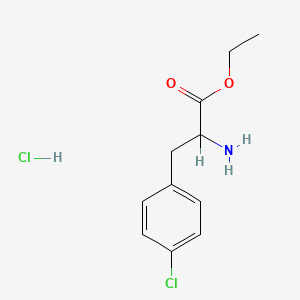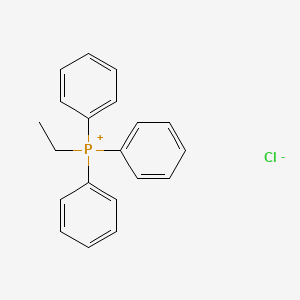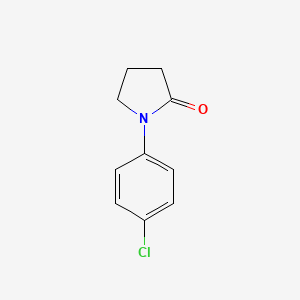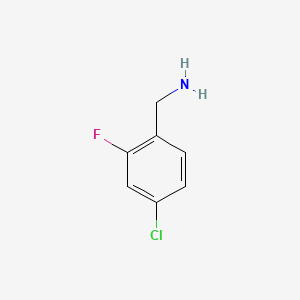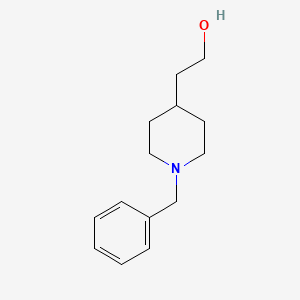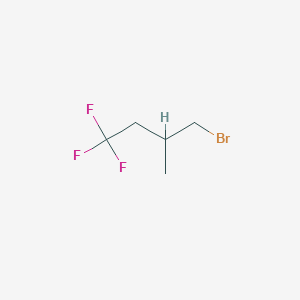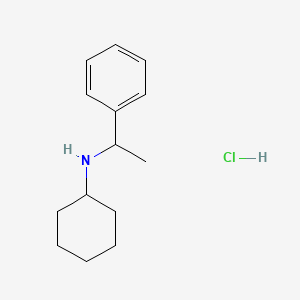
N-(1-phenylethyl)cyclohexanamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylethyl)cyclohexanamine Hydrochloride: is an organic compound with the molecular formula C14H22ClN . It is a derivative of cyclohexanamine, where the amine group is substituted with a phenylethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
- One common method involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction proceeds as follows:
Hydrogenation of Aniline: C6H5NH2+3H2→C6H11NH2
Alkylation of Ammonia: Another method involves the alkylation of ammonia using cyclohexanol. This process requires specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production typically follows the hydrogenation route due to its efficiency and scalability. The use of cobalt- or nickel-based catalysts is preferred to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(1-phenylethyl)cyclohexanamine Hydrochloride can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various halogenating agents, depending on the desired substitution.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted cyclohexanamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of other organic compounds.
- Precursor for the production of sulfenamide-based reagents used in vulcanization.
Biology:
- Investigated for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, including its use as a building block for pharmaceuticals such as mucolytics, analgesics, and bronchodilators.
Industry:
- Utilized as a corrosion inhibitor.
- Employed as a flushing aid in the printing ink industry.
Mecanismo De Acción
The mechanism of action of N-(1-phenylethyl)cyclohexanamine Hydrochloride involves its interaction with specific molecular targets, including enzymes and receptors. The compound’s effects are mediated through its ability to bind to these targets, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Cyclohexylamine: A simpler analog without the phenylethyl substitution.
1-Phenylcyclohexylamine: Similar structure but lacks the hydrochloride component.
N-(2-phenylethyl)cyclohexanamine Hydrochloride: A closely related compound with a different substitution pattern.
Uniqueness: N-(1-phenylethyl)cyclohexanamine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
N-(1-phenylethyl)cyclohexanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14;/h2,4-5,8-9,12,14-15H,3,6-7,10-11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFZUZSSZIYEIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCCCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369619 |
Source


|
| Record name | N-(1-phenylethyl)cyclohexanamine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91524-52-6 |
Source


|
| Record name | NSC206560 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(1-phenylethyl)cyclohexanamine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


